11-Phenylundec-10-YN-1-YL prop-2-enoate
Description
11-Phenylundec-10-YN-1-YL prop-2-enoate is a synthetic acrylate ester characterized by a unique molecular architecture. Its structure comprises an 11-carbon alkyl chain with a phenyl group at the terminal position (C11) and an alkyne group at the C10–C11 position. The prop-2-enoate (acrylate) moiety is esterified to the first carbon of the undec chain. This combination of a long aliphatic chain, aromatic phenyl group, and alkyne functional group distinguishes it from conventional acrylates.
Properties
CAS No. |
876144-81-9 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
11-phenylundec-10-ynyl prop-2-enoate |
InChI |
InChI=1S/C20H26O2/c1-2-20(21)22-18-14-9-7-5-3-4-6-8-11-15-19-16-12-10-13-17-19/h2,10,12-13,16-17H,1,3-9,14,18H2 |
InChI Key |
UOHGTRHBSVHACR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenylundec-10-YN-1-YL prop-2-enoate typically involves the esterification of 11-Phenylundec-10-YN-1-ol with prop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Phenylundec-10-YN-1-YL prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
11-Phenylundec-10-YN-1-YL prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 11-Phenylundec-10-YN-1-YL prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 11-phenylundec-10-YN-1-YL prop-2-enoate with analogous acrylate esters, emphasizing key functional groups and molecular features:
Physical and Chemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (296.4 g/mol) compared to decyl acrylate (214.3 g/mol) and methyl acrylate (86.06 g/mol) suggests lower volatility and reduced water solubility. The phenyl and alkyne groups likely increase hydrophobicity, contrasting with tetrahydrofurfuryl acrylate, which has moderate polarity due to its THF moiety .
- Reactivity : The alkyne group enables unique reactions (e.g., Huisgen cycloaddition), absent in linear alkyl acrylates like decyl or methyl acrylates. Fluorinated analogs (e.g., ) exhibit inertness due to C–F bonds, whereas the target compound’s alkyne may confer oxidative or catalytic reactivity.
- Thermal Stability : The phenyl group could improve thermal stability relative to alkyl acrylates, though fluorinated compounds () remain superior in high-temperature applications.
Research Findings and Industrial Relevance
- Synthetic Challenges : The alkyne and phenyl groups in the target compound may necessitate controlled reaction conditions to prevent side reactions (e.g., alkyne polymerization), unlike simpler acrylates .
- Toxicity Profile: While methyl acrylate is a known irritant, the target compound’s lower volatility may reduce inhalation risks. However, its ecotoxicological impact remains unstudied.
- Market Potential: Specialty applications in electronics (e.g., conductive polymers) or advanced coatings could exploit its unique structure, competing with fluorinated acrylates in niche markets .
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